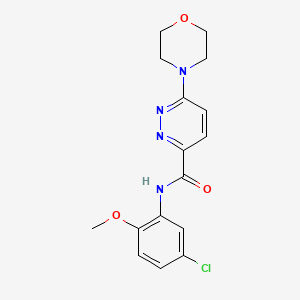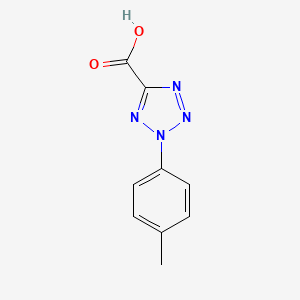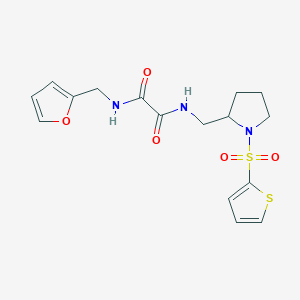
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “N-(5-chloro-2-methoxyphenyl)butanamide” involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with butyric anhydride to form the desired product.
Molecular Structure Analysis
The molecular structure of a similar compound, “Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester”, contains a total of 47 bonds. There are 23 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 ether (aromatic) .
Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .
Physical And Chemical Properties Analysis
“N-(5-Chloro-2-methoxyphenyl)methanesulfonamide” has a molecular formula of C8H10ClNO3S, an average mass of 235.688 Da, and a monoisotopic mass of 235.006989 Da . Its density is 1.4±0.1 g/cm3, boiling point is 350.0±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide has shown promise as an anticancer agent . Researchers have investigated its effects on tumor cell lines, particularly breast cancer cells (such as MCF-7 cells). The compound inhibits growth by targeting specific receptors, including the insulin-like growth factor receptor (IGF1R) . Further studies are needed to explore its potential in cancer therapy.
Antioxidant Properties
Compound 3 of the thiosemicarbazide series, which includes our compound of interest, exhibits excellent antioxidant activity . It has been evaluated in various assays and demonstrated significant antioxidant effects . Antioxidants play a crucial role in protecting cells from oxidative damage, making this application relevant for health and disease prevention.
Alkaline Phosphatase Inhibition
Inhibition of tissue-nonspecific alkaline phosphatase (TNAP) is essential in certain pathological conditions. N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide may serve as a systemic TNAP inhibitor . Researchers have explored its effects on TNAP activity, which could have implications in bone and mineral metabolism .
Crystal Engineering and Supramolecular Chemistry
The crystal structures of this compound and its co-crystal with 3,5-dinitrobenzoic acid reveal classical hydrogen bonding, CH–O interactions, and π···π stacking. These interactions contribute to higher-dimensional networks and are essential in crystal packing . Understanding these supramolecular architectures aids in designing new crystals with specific properties .
Chemical Synthesis and Supramolecular Systems
Supramolecular synthesis often exploits hydrogen bonding and other non-covalent interactions. N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide can participate in these interactions, leading to the construction of interesting topological structures such as 1-D tapes, 2-D sheets, and 3-D networks . These structures have applications in materials science and drug design.
Safety And Hazards
For “5-Chloro-2-methoxyphenylboronic acid”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If on skin, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if the person feels unwell .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-4-2-11(17)10-13(14)18-16(22)12-3-5-15(20-19-12)21-6-8-24-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAALMNXYFXLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)

![N-[5-(3-Methoxyphenyl)sulfanylpyridin-2-yl]prop-2-enamide](/img/structure/B2422267.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)

![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)
![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)
![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)


![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)